

Application Note: Targeted Generation of Amoxicillin Impurity D via Forced Degradation

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Compound of Interest

Compound Name: Amoxicillin trihydrate impurity D

Cat. No.: B12845457

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Abstract

Amoxicillin Impurity D (Amoxicillin Penicilloic Acid) is the primary hydrolysis product of Amoxicillin, formed by the rupture of the beta-lactam ring. It serves as a critical reference standard for stability-indicating methods. This guide provides a precision protocol for generating Impurity D using controlled alkaline hydrolysis, minimizing secondary degradation into Amoxicillin Penilloic Acid (decarboxylated) or Amoxicillin Diketopiperazine (DKP).

Chemical Identity & Mechanism

Target Analyte: Amoxicillin Impurity D (EP) / Amoxicillin Related Compound D (USP) Chemical Name: (2S,5R,6R)-6-[[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (Open Ring). Common Name: Amoxicillin Penicilloic Acid.[1][2][3][4] Molecular Formula:

Molecular Weight: 383.42 g/mol (+18 Da relative to Amoxicillin).[1]

Degradation Pathway

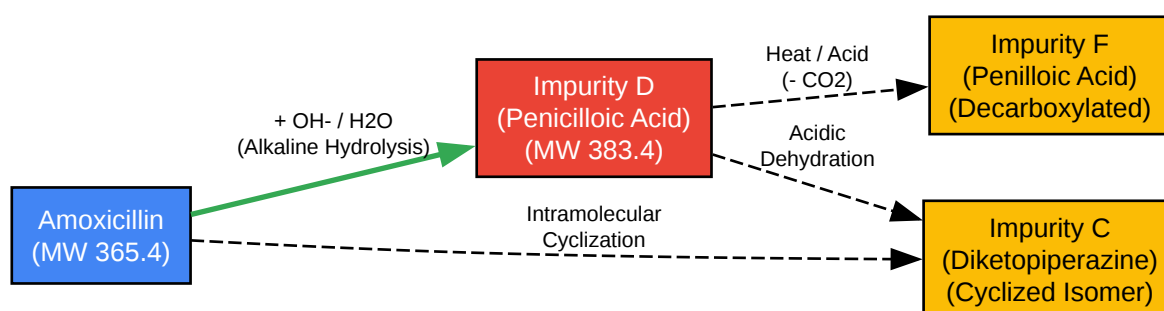
The formation of Impurity D is a nucleophilic substitution reaction where a hydroxide ion (

) attacks the carbonyl carbon of the strained beta-lactam ring. This results in ring opening, generating a free carboxylic acid and a secondary amine.

Critical Control Point: If the reaction environment becomes too acidic or is heated excessively post-hydrolysis, Impurity D will further degrade:

- Decarboxylation: Forms Amoxicillin Penilloic Acid (Impurity F/G context dependent).
- Cyclization: Forms Amoxicillin Diketopiperazine (Impurity C) under specific pH conditions.

Mechanistic Visualization



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Caption: Primary degradation pathway of Amoxicillin to Impurity D via beta-lactam ring hydrolysis, showing potential secondary degradation risks.

Experimental Protocol

Reagents & Equipment

- API: Amoxicillin Trihydrate (Ph. Eur. / USP grade).
- Stress Agent: 0.2 M Sodium Hydroxide (NaOH).
- Quenching Agent: 0.2 M Hydrochloric Acid (HCl).
- Solvent: Phosphate Buffer (pH 5.0) / Methanol (80:20 v/v) for dilution.
- Equipment: Class A volumetric flasks, analytical balance, pH meter, HPLC-DAD/MS.

Stress Condition "Recipe"

This protocol targets ~20-30% conversion to Impurity D to allow for isolation or clear identification without total sample destruction.

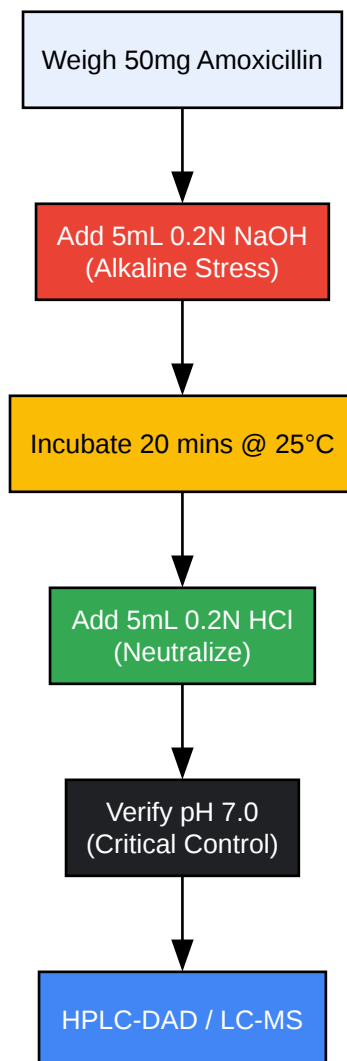
Parameter	Condition	Rationale
Concentration	1.0 mg/mL Amoxicillin	Sufficient mass for detection and semi-prep isolation.
Stress Agent	0.2 N NaOH (1:1 volume ratio)	Provides strong nucleophiles () to open the beta-lactam ring.
Temperature	25°C (Room Temp)	Heat is NOT recommended; thermal stress promotes decarboxylation to Penilloic acid.
Duration	15 - 30 Minutes	Reaction is rapid. 15 mins typically yields ~50% degradation.
Quench pH	Adjust to pH 6.8 - 7.0	Neutralization is critical. Acidic quenching (pH < 4) accelerates DKP formation.

Step-by-Step Workflow

- Preparation: Weigh 50 mg of Amoxicillin Trihydrate into a 50 mL volumetric flask.
- Dissolution: Add 5 mL of 0.2 N NaOH. Swirl gently to dissolve. Note: The solution may turn slightly yellow.
- Incubation: Let stand at controlled room temperature (20-25°C) for exactly 20 minutes.
- Quenching: Rapidly add 5 mL of 0.2 N HCl.
- Verification: Check pH immediately. Adjust dropwise with weak acid/base to achieve pH 7.0 ± 0.2.

- Warning: Do not overshoot to acidic pH.
- Dilution: Make up to volume (50 mL) with Mobile Phase A (Phosphate Buffer pH 5.0).
- Filtration: Filter through a 0.22 μm PVDF filter into an HPLC vial.

Workflow Diagram



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Caption: Operational workflow for the controlled generation of Amoxicillin Impurity D.

Analytical Method & Characterization

To confirm the identity of the generated impurity, use the following stability-indicating method.

HPLC Conditions

- Column: C18 (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 μ m).
- Mobile Phase A: 0.05 M
buffer, pH 5.0.[5]
- Mobile Phase B: Acetonitrile.[2][5]
- Gradient:
 - 0-5 min: 95% A
 - 5-25 min: 95%
40% A
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 230 nm (Amide absorption) and 254 nm.

Identification Criteria (Self-Validating)

- Relative Retention Time (RRT): Impurity D is more polar than Amoxicillin due to the free carboxylic acid group.
 - Amoxicillin RT: ~8-10 min.
 - Impurity D RT: ~0.4 - 0.6 RRT (Elutes before Amoxicillin).
- Mass Spectrometry (Critical):
 - Amoxicillin
m/z.
 - Impurity D
m/z (Mass shift of +18 Da confirms water addition/hydrolysis).

- Differentiation: If you see m/z 366 at a different RT, it is likely the DKP isomer (Impurity C), indicating the reaction was too acidic or heated too long.

Troubleshooting & Optimization

Observation	Root Cause	Corrective Action
Low Yield of Impurity D	Insufficient hydrolysis time or weak base.	Increase NaOH concentration to 0.5 N or extend time to 45 mins.
Presence of Impurity F (m/z 340)	Decarboxylation occurred.[2]	Reduce temperature; ensure pH does not drop below 7.0 during quench.
Presence of Impurity C (m/z 366)	Cyclization to DKP.	Avoid acidic quenching; keep pH neutral.

References

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